8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride

Anticancer SAR Flavonoid Structure–Activity Relationship

Researchers requiring the primary amine progenitor of dimefline for SAR studies face inconsistent supply of this C-8-substituted regioisomer. This compound provides a high-purity starting material with a free -CH₂NH₂ handle-enabling sequential derivatization (reductive amination, acylation, sulfonylation) that is inaccessible from pre-alkylated dimefline. • Positional scanning: procure alongside the C-6 regioisomer (CAS 101442-02-8) for ~16-fold potency range studies in hepatic cancer models. • Library synthesis: single starting material for 50-100+ N-substituted analogs via parallel synthesis, as templated by GB1469823A. • Atropisomer-ready: the 3-methyl substituent enables chiral resolution and conformer-specific biological profiling.

Molecular Formula C18H18ClNO3
Molecular Weight 331.8 g/mol
CAS No. 25782-06-3
Cat. No. B12797843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride
CAS25782-06-3
Molecular FormulaC18H18ClNO3
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC(=C2C[NH3+])OC)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C18H17NO3.ClH/c1-11-16(20)13-8-9-15(21-2)14(10-19)18(13)22-17(11)12-6-4-3-5-7-12;/h3-9H,10,19H2,1-2H3;1H
InChIKeyZICMBMKLCREFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Aminomethyl)-7-methoxy-3-methylflavone Hydrochloride (CAS 25782-06-3): Chemical Identity and Structural Baseline for Differentiated Procurement


8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride (CAS 25782-06-3) is a synthetic flavone derivative bearing a primary aminomethyl (-CH₂NH₂) substituent at the C-8 position of the 3-methylflavone core, supplied as the hydrochloride salt with molecular formula C₁₈H₁₈ClNO₃ and molecular weight 331.79 g/mol [1]. It belongs to the N-substituted 7-methoxy-8-aminomethyl-flavone class, a structurally distinct series originally disclosed by Da Re and co-workers as brain-stem stimulants [2]. The compound is the primary amine progenitor of the clinically developed respiratory analeptic dimefline (Rec 7-0267; CAS 1165-48-6), which differs only by N,N-dimethylation at the 8-aminomethyl position [3]. This subtle structural variation—primary amine vs. tertiary dimethylamine—directly impacts protonation state, hydrogen-bonding capacity, metabolic liability, and pharmacological profile, providing a basis for targeted research differentiation.

Why 8-(Aminomethyl)-7-methoxy-3-methylflavone Hydrochloride Cannot Be Casually Substituted by In-Class Flavone Analogs


Flavones as a broad class exhibit promiscuous pharmacological profiles, yet within the 8-aminomethyl-7-methoxy-3-methylflavone sub-series, two structural variables drive disproportionate changes in biological potency: (i) the position of the aminomethyl substituent on ring A (C-6 vs. C-7 vs. C-8), and (ii) the degree of N-substitution at the aminomethyl group (primary amine vs. secondary vs. tertiary dialkylamine). Systematic SAR studies have demonstrated that shifting the aminomethyl group from C-6 to C-7 to C-8 increases cytotoxic potency against hepatic cancer cell lines by up to ~16-fold, with C-8 substitution consistently producing the most active compounds [1]. Furthermore, the primary amine in the target compound provides a chemically distinct handle—offering a different protonation state (pKa ~9–10 for primary ammonium vs. ~8–9 for tertiary ammonium), distinct hydrogen-bond donor capacity (two N–H donors vs. zero in dimefline), and differential susceptibility to N-dealkylation metabolism—relative to the N,N-dimethyl analog dimefline [2]. These properties preclude interchangeable use of C-6 or C-7 regioisomeric analogs or N-alkylated derivatives without altering binding interactions, metabolic fate, and ultimately experimental outcomes.

Quantitative Differentiation Evidence for 8-(Aminomethyl)-7-methoxy-3-methylflavone Hydrochloride: Comparator-Anchored Selection Data


C-8 Aminomethyl Substitution Produces Up to ~16-Fold Greater Anticancer Potency than C-6 Substitution in Hepatic Cancer Cell Lines

In a systematic structure–activity relationship study comparing flavonoid analogs bearing identical aminomethyl substituents at positions C-6, C-7, and C-8, the C-8-substituted derivatives consistently exhibited the highest cytotoxic potency against hepatic cancer cell lines HepG2 and SMMC-7721. The key head-to-head comparison involved 4-methylpiperazinylmethyl-substituted flavones: the 8-substituted derivative 19k showed an IC₅₀ of 5.21 μM against SMMC-7721 cells, compared to 10.7 μM for the 7-substituted analog 18h (~2.1-fold difference) and 19.0 μM for the 6-substituted analog 17h (~3.6-fold difference) [1]. Across the full compound library, 67% of 8-substituted (C-8 series) compounds showed potential bioactivity against the two cell lines, versus 36% for the C-7 series and 22% for the C-6 series [1]. The most potent 8-substituted compounds achieved IC₅₀ values as low as 0.243 μM (19m, HepG2) and 1.09 μM (19j, SMMC-7721), representing up to ~16-fold improvement over the best C-6-substituted analogs [1].

Anticancer SAR Flavonoid Structure–Activity Relationship

Primary Amine at C-8 Provides a Defined Chemical Handle Distinct from the N,N-Dimethyl Analog Dimefline for CNS Pharmacology Studies

The Nature 1959 disclosure by Da Re et al. established that N-substituted 7-methoxy-8-aminomethyl-flavones represent a new class of brain-stem stimulants, with the N,N-dimethyl derivative dimefline (Rec 7-0267; CAS 1165-48-6) identified as the most interesting member—its brain-stem stimulating activity was reported to exceed that of picrotoxin, then considered the most potent brain-stem excitor known [1]. Critically, the SAR framework established that the general structure tolerates variation at the amine substituent (R = H or alkyl radical), meaning the primary amine target compound (R = H) occupies a defined position within a gradient of CNS activity modulated by N-alkylation [1]. The primary amine provides two key differentiating features: (i) it retains two N–H hydrogen-bond donor sites absent in the tertiary amine dimefline, enabling distinct receptor interaction modes, and (ii) it serves as a synthetic precursor for late-stage diversification into a library of N-substituted analogs—a capability not available from the pre-alkylated dimefline [2]. The JPET 1960 study confirmed that only brain-stem stimulants of this structural class exert true antagonism to pentobarbital, a property not shared by general CNS stimulants, with dimefline proving more active than bemegride, picrotoxin, and Metrazol [2].

CNS pharmacology Brain-stem stimulant Respiratory analeptic

Patent-Specified Substitution Scope Confirms 8-Aminomethyl-7-methoxyflavones as a Privileged Analeptic Scaffold with Defined Structural Tolerances

GB Patent 1,469,823 (Farmalepori SA, filed 1974) specifically claims 8-aminomethyl-7-methoxy flavones and isoflavones as analeptic agents, defining the permissible substitution space as: R₁ and R₂ each being methyl or ethyl, or -NR₁R₂ representing a mononuclear 5- or 6-membered heterocyclic ring optionally containing oxygen; R₃ and R₄ being hydrogen or methyl, with at least one being hydrogen [1]. The primary amine (R₁ = R₂ = H, R₃ = CH₃, R₄ = H) falls within the claimed genus, representing the minimal N-substitution embodiment. This patent protection establishes two differentiation axes: (i) the C-8 aminomethyl-7-methoxy substitution pattern is specifically associated with analeptic activity, distinguishing it from C-6 or C-7 substituted flavones that are not claimed for this indication, and (ii) the primary amine represents the most synthetically accessible entry into the claimed genus, enabling sequential N-alkylation to any of the therapeutically claimed amine variants [1]. Pharmaceutical compositions comprising the claimed compounds with usual excipients are explicitly described for analeptic applications [1].

Analeptic Patent chemistry Flavone derivatives

3-Methyl Substitution on the Flavone Core Modulates Antiproliferative Potency: Baseline Activity Context for the Target Compound's 3-Methyl Substituent

A 2024 structure–activity relationship study of 3-methylflavones as antiproliferative agents in leukemic HL60 cells reported that 3,3′-dimethylflavone was the most potent congener (IC₅₀ = 76 μM), while noting that introduction of a C3-methyl group on the flavone scaffold generally reduced antiproliferative activity relative to the unsubstituted flavone [1]. However, this attenuated baseline activity is modified by additional substituents—the concomitant presence of a C-8 aminomethyl and C-7 methoxy group in the target compound introduces new pharmacophoric elements that, per the 2012 SAR study, can rescue and enhance potency beyond the simple 3-methylflavone baseline [2]. The 3-methyl group additionally introduces atropisomerism as a remarkable stereochemical feature, potentially creating separable rotational isomers with distinct biological profiles—a property absent in 3-unsubstituted flavones [1].

3-Methylflavone Antiproliferative HL60 leukemia

Validated Research and Industrial Application Scenarios for 8-(Aminomethyl)-7-methoxy-3-methylflavone Hydrochloride (CAS 25782-06-3)


Late-Stage Diversification Library Synthesis Targeting CNS-Active Flavone Derivatives

The primary amine at the C-8 position serves as a versatile synthetic handle for constructing focused libraries of N-substituted analogs. As established by the Nature 1959 and JPET 1960 studies, N-substitution at this position directly modulates brain-stem stimulant potency, with the N,N-dimethyl analog (dimefline) demonstrating activity exceeding picrotoxin [1]. The target compound enables sequential reductive amination, acylation, sulfonylation, or urea formation to generate diverse N-alkyl, N-acyl, and N-sulfonyl variants—a synthetic flexibility unavailable from the pre-alkylated dimefline. The GB1469823A patent scope explicitly encompasses N,N-dialkyl, N-heterocyclic, and mixed N-alkyl variants as analeptics, providing a template for library design [2]. Researchers can use the primary amine as a single starting material for parallel synthesis of 50–100+ analogs for CNS phenotypic screening or target-based assays.

Positional Selectivity Screening: C-8 vs. C-6 vs. C-7 Aminomethylflavone Comparator Panels for Anticancer SAR

The 2012 Medicinal Chemistry Research study demonstrated that aminomethyl substitution at C-8 produces ~3.6-fold greater cytotoxic potency than C-6 substitution (IC₅₀ 5.21 vs. 19.0 μM in SMMC-7721 cells for matched 4-methylpiperazinylmethyl analogs) and ~2.1-fold greater than C-7 substitution [1]. The target compound (CAS 25782-06-3, 8-substituted) can be procured alongside the commercially available 6-(aminomethyl)-3-methylflavone hydrochloride (CAS 101442-02-8) to construct a positional scanning panel. This panel enables direct, internally controlled comparison of the three regioisomers across any assay of interest—cytotoxicity, enzyme inhibition, receptor binding, or phenotypic screening—without the confounding effects of different N-alkyl substituents, as all three retain the primary amine functionality.

Atropisomerism Investigation: Chiral Resolution and Conformer-Specific Biological Profiling of 3-Methylflavones

The 2024 Anticancer Research study identified atropisomerism as a remarkable stereochemical phenomenon of 3-methylflavones arising from restricted rotation around the C2–C1′ bond connecting the flavone core to the 2-phenyl ring [1]. The target compound, bearing a 3-methyl substituent, is predicted to exist as a pair of atropisomeric conformers that are separable under appropriate chiral chromatographic conditions. This property differentiates the 3-methylflavone scaffold from 3-unsubstituted flavones, which lack this stereochemical complexity. Procurement of the target compound enables chiral resolution studies and subsequent conformer-specific biological profiling—an investigation strategy not possible with 3-H flavone analogs. Atropisomer-specific differences in target binding, metabolic stability, or off-target liability represent underexplored differentiation axes with potential IP value.

Prodrug Design: Primary Amine as a Conjugation Site for Carrier-Linked or Phosphate Ester Prodrugs of the Brain-Stem Stimulant Pharmacophore

Unlike dimefline, which presents a tertiary amine with no hydrogen-bond donor capacity, the target compound's primary amine can be derivatized as an amide, carbamate, or phosphate ester prodrug. The amide or carbamate prodrug strategy can mask the charged ammonium species at physiological pH, potentially improving blood–brain barrier penetration or oral bioavailability, while endogenous esterases or amidases regenerate the active primary amine in vivo [1]. Given that the N-substituted 7-methoxy-8-aminomethyl-flavone pharmacophore is validated for brain-stem stimulation and pentobarbital antagonism [1][2], a prodrug approach using the primary amine as a conjugation site represents a rational strategy for optimizing the pharmacokinetic profile while preserving the pharmacophore's CNS activity. Procurement of the primary amine compound, rather than a pre-alkylated analog, is essential for executing this medicinal chemistry strategy.

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